N-mesityl-2-(4-methoxyphenyl)acetamide

Description

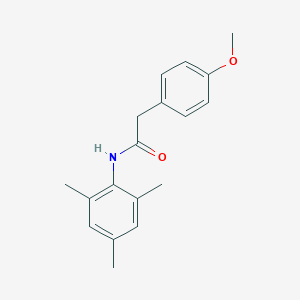

N-Mesityl-2-(4-methoxyphenyl)acetamide is an acetamide derivative characterized by a mesityl (2,4,6-trimethylphenyl) group and a 4-methoxyphenyl substituent. Its molecular formula is C₂₆H₂₅N₃O₃S, with an average mass of 459.564 g/mol and a monoisotopic mass of 459.161663 g/mol . Its low hydrogen bond acceptors/donors and rotatable bonds suggest favorable oral bioavailability and central nervous system (CNS) penetration compared to polyphenols like EGCG .

Properties

Molecular Formula |

C18H21NO2 |

|---|---|

Molecular Weight |

283.4 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)acetamide |

InChI |

InChI=1S/C18H21NO2/c1-12-9-13(2)18(14(3)10-12)19-17(20)11-15-5-7-16(21-4)8-6-15/h5-10H,11H2,1-4H3,(H,19,20) |

InChI Key |

GXPINYPTJRKIJW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=C(C=C2)OC)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=C(C=C2)OC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CNS-11 and CNS-11g (Alpha-Synuclein Disaggregation Agents)

CNS-11 (N-mesityl-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide) and CNS-11g (2-(4-benzyl-1-oxo-2(1H)-phthalazinyl)-N-(2,6-dimethylphenyl)acetamide) share structural similarities with N-mesityl-2-(4-methoxyphenyl)acetamide, particularly in their mesityl/arylacetamide backbone (Fig. 1E in ). Key comparisons include:

Both CNS-11 and this compound exhibit enhanced pharmacokinetic profiles over EGCG, making them superior candidates for neurodegenerative disease therapeutics .

Anti-Cancer Acetamide Derivatives

This compound can be compared to anti-cancer acetamides such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-oxadiazole-2-thiol derivatives (e.g., compound 6e ):

The mesityl group in this compound may enhance membrane permeability compared to the polar quinazoline-sulfonyl group in compound 36. However, compound 6e’s oxadiazole-thiol moiety confers superior cytotoxicity, suggesting that electron-withdrawing groups (e.g., thiols) improve anti-cancer activity .

Thiazole-Containing Acetamides

Thiazole derivatives like 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) and N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) exhibit anti-inflammatory and matrix metalloproteinase (MMP) inhibitory activity . Physical property comparisons:

The thiazole derivatives’ higher melting points (282–303°C) suggest stronger crystalline packing due to piperazine and thiazole hydrogen-bonding motifs, whereas this compound’s mesityl group may reduce crystallinity, enhancing solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.